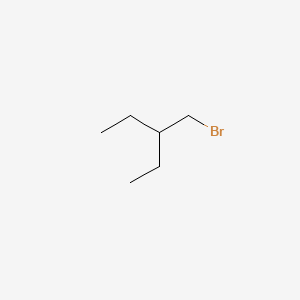

1-Bromo-2-ethylbutane

説明

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of organic chemistry. ncert.nic.in These compounds, including 1-Bromo-2-ethylbutane, are widely utilized as solvents and as foundational materials for synthesizing a vast array of organic substances. ncert.nic.in The reactivity of the carbon-halogen bond is a defining feature of this class of compounds, making them indispensable in numerous chemical transformations.

The study of halogenated aliphatic hydrocarbons like this compound is of growing interest due to their toxic and carcinogenic characteristics. aimspress.com Research into their quantitative structure-activity relationships (QSAR) helps in predicting their biological and toxicological properties. aimspress.comresearchgate.net

Significance in Contemporary Synthetic Chemistry and Chemical Biology

This compound serves as a crucial alkylating agent, enabling the introduction of the 2-ethylbutyl group into various organic molecules. mendelchemicals.com This reactivity is fundamental to its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. mendelchemicals.comontosight.ai

Its utility is demonstrated in the preparation of biologically active molecules. For instance, it is a reactant in the synthesis of:

Nantenine analogs, which exhibit antagonistic activity at certain serotonin (B10506) and adrenergic receptors. sigmaaldrich.comsigmaaldrich.com

Aporphines that show cytotoxicity towards human colon cancer cell lines. sigmaaldrich.comsigmaaldrich.com

Dimeric amide foldamers that mimic alpha-helices. sigmaaldrich.comsigmaaldrich.com

Endocrine-disrupting nonylphenol isomers. sigmaaldrich.comsigmaaldrich.com

Phosphonic acid-containing benzimidazoles, which act as inhibitors for fructose-1,6-biphosphatase. sigmaaldrich.comsigmaaldrich.com

5-Bromo-1H-indole-3-acetohydroxamic acid, used as a peptide deformylase inhibitor. sigmaaldrich.com

Furthermore, this compound has been employed as a cysteine-modifying reagent and in the preparation of dialkoxytriarylamine. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The compound's reactivity stems from the bromine atom's ability to act as a good leaving group, facilitating nucleophilic substitution reactions. This process can lead to the formation of reactive intermediates like carbocations.

Scope and Research Objectives of the Academic Investigation

Academic investigations into this compound and similar halogenated compounds often focus on several key areas. A primary objective is to understand the mechanisms of their reactions, such as nucleophilic substitution and elimination. The formation of carbocation intermediates and their potential rearrangements are of particular interest in mechanistic studies. jcu.edu

Another significant area of research is the development of new synthetic methodologies. This includes exploring the use of these compounds as building blocks for complex and biologically active molecules. For example, research has been conducted on its use in the synthesis of high-performance solar cell copolymers and chiral diazenes, which are important intermediates for pharmaceuticals and agrochemicals. lookchem.com

Furthermore, understanding the structure-activity relationships of halogenated hydrocarbons is a critical research goal. aimspress.comresearchgate.net By correlating molecular descriptors with biological activity, researchers can design new compounds with desired properties and predict their potential toxicity. aimspress.comresearchgate.net

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-documented.

| Property | Value |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol |

| Boiling Point | 143-144 °C |

| Density | 1.179 g/mL at 25 °C |

| Refractive Index | 1.4498 (n20/D) |

| Flash Point | 36 °C |

| Appearance | Clear colorless to light yellow liquid |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchembk.comchemdad.comcymitquimica.com

Structure

2D Structure

特性

IUPAC Name |

3-(bromomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGUMGWNFARLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063200 | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-34-4 | |

| Record name | 1-Bromo-2-ethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Bromo 2 Ethylbutane

Established Synthetic Pathways for 1-Bromo-2-ethylbutane

The synthesis of this compound, a valuable alkyl halide intermediate, can be achieved through several established chemical transformations. nbinno.comsigmaaldrich.comchemicalbook.com These routes primarily involve the introduction of a bromine atom onto a C6 hydrocarbon skeleton, either by substituting a hydrogen atom on an alkane or by replacing a hydroxyl group from a corresponding alcohol precursor.

Free Radical Bromination Approaches

Free radical bromination of an appropriate alkane presents a direct method for the synthesis of bromoalkanes. byjus.com For this compound, the precursor alkane is 3-methylpentane (B165638). This reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of bromine molecules (Br₂) into two highly reactive bromine radicals (Br•). byjus.comstudy.com

The mechanism proceeds via a three-step radical chain reaction: byjus.com

Initiation: Homolytic fission of the bromine molecule generates bromine radicals under UV light. byjus.comstudy.com

Propagation: A bromine radical abstracts a hydrogen atom from the 3-methylpentane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to yield the bromoalkane product and a new bromine radical, which continues the chain. study.comstudy.com

Termination: The reaction concludes when radicals combine to form stable molecules. byjus.com

However, the free radical bromination of 3-methylpentane is not an ideal method for producing this compound. The reaction tends to yield a complex mixture of isomeric products because hydrogen atoms can be abstracted from primary (1°), secondary (2°), and tertiary (3°) carbon atoms. ncert.nic.in The stability of the resulting alkyl radical is a key factor determining the major product, with the order of stability being tertiary > secondary > primary. quora.com In the case of 3-methylpentane, abstraction of the hydrogen from the tertiary carbon (C3) leads to the formation of the more stable tertiary radical, making 3-bromo-3-methylpentane (B1594764) the major product. quora.combrainly.combartleby.com The desired this compound is a primary alkyl bromide, resulting from the abstraction of a primary hydrogen, which is a less favorable pathway. youtube.com

Table 1: Predicted Products of Free Radical Bromination of 3-Methylpentane This is an interactive table. Select a product to see its classification.

| Product Name | Carbon Position of Bromination | Classification | Relative Yield |

|---|---|---|---|

| 3-Bromo-3-methylpentane | Tertiary (C3) | Major | High |

| 2-Bromo-3-methylpentane | Secondary (C2) | Minor | Moderate |

| 1-Bromo-3-methylpentane | Primary (C1) | Minor | Low |

| This compound | Primary (C1' of ethyl group) | Minor | Low |

Halogen Exchange Reactions from Alcohol Precursors

A more controlled and widely used method for synthesizing this compound is through the nucleophilic substitution of its corresponding alcohol precursor, 2-ethyl-1-butanol (B44090). chemicalbook.comgoogle.com This approach offers greater selectivity, specifically targeting the primary carbon bearing the hydroxyl group.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and the Appel reaction.

Using Phosphorus Tribromide (PBr₃): This is a classic method for converting primary and secondary alcohols into alkyl bromides. commonorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol's hydroxyl group is first converted into a good leaving group by PBr₃, which is then displaced by a bromide ion. For primary alcohols like 2-ethyl-1-butanol, this method is quite effective. commonorganicchemistry.comsavemyexams.com

The Appel Reaction: This reaction converts alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.org The reaction is known for its mild and near-neutral conditions, making it suitable for sensitive substrates. alfa-chemistry.com The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion. nrochemistry.comorganic-chemistry.org This results in a clean conversion of 2-ethyl-1-butanol to this compound. nrochemistry.com

Table 2: Comparison of Reagents for Alcohol to Bromide Conversion This is an interactive table. Click on a reagent to view its typical reaction mechanism.

| Reagent | Precursor | Product | Mechanism | Key Features |

|---|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | 2-Ethyl-1-butanol | This compound | Sₙ2 | Common and effective for primary alcohols. commonorganicchemistry.com |

| Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) | 2-Ethyl-1-butanol | This compound | Sₙ2 | Mild, neutral conditions; high yields. alfa-chemistry.comorganic-chemistry.org |

Exploration of Novel Catalytic and Non-Catalytic Synthetic Routes

Beyond traditional methods, other synthetic strategies can be employed. The Hunsdiecker reaction and its modifications represent a non-catalytic route that transforms a carboxylic acid into an alkyl bromide with one fewer carbon atom. wikipedia.org To synthesize this compound via this route, the starting material would be 3-ethylpentanoic acid. The classical Hunsdiecker reaction involves treating the silver salt of the carboxylic acid with bromine. byjus.comorganic-chemistry.org

The mechanism is believed to involve radical intermediates. wikipedia.org The silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage and decarboxylation to form an alkyl radical. This radical subsequently combines with a bromine radical to form the final alkyl bromide product. alfa-chemistry.com Modifications of this reaction, such as using mercuric oxide with bromine (Cristol-Firth modification) or lead tetraacetate (Kochi reaction), allow for the direct use of the carboxylic acid, avoiding the need to first prepare the silver salt. wikipedia.orgalfa-chemistry.comorgsyn.org

Recent research has also focused on developing catalytic versions of halogenation reactions, although specific application to this compound is not widely documented. For instance, silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids has been developed, offering a potential catalytic alternative to the stoichiometric Hunsdiecker reaction. organic-chemistry.org

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the principles of stereoselective synthesis can be applied to create its chiral analogs, such as (S)-1-bromo-2-methylbutane. lookchem.combiosynth.com These chiral building blocks are significant in the synthesis of complex, optically active molecules. nbinno.comlookchem.com

The synthesis of a chiral analog like (S)-1-bromo-2-methylbutane typically starts from a chiral alcohol precursor, in this case, (S)-2-methyl-1-butanol. lookchem.com To preserve or control the stereochemistry, a reaction with a well-defined stereochemical outcome is required. The Appel reaction is particularly well-suited for this purpose. Because it proceeds via an Sₙ2 mechanism, it results in a predictable inversion of configuration at the stereocenter if the reaction were to occur at a chiral carbon. commonorganicchemistry.comnrochemistry.comorganic-chemistry.org However, in the conversion of (S)-2-methyl-1-butanol to (S)-1-bromo-2-methylbutane, the reaction occurs at a primary, achiral carbon (C1). Therefore, the nucleophilic substitution does not affect the existing chiral center (C2), and the product retains the original stereochemistry of the substrate. quora.comechemi.com This demonstrates the principle of using chiral pool starting materials to synthesize chiral products.

Mechanistic Elucidation of this compound Formation Reactions

Kinetics and Thermodynamics of Synthetic Pathways

The feasibility and efficiency of synthetic pathways are governed by their kinetic and thermodynamic parameters. While specific experimental data for this compound are scarce, general principles for the formation of bromoalkanes can be applied.

Kinetics: The rates of these reactions vary significantly.

Free Radical Bromination: The rate is dependent on the stability of the alkyl radical formed during the propagation step. The abstraction of a hydrogen atom to form a tertiary radical is kinetically favored over the formation of a primary radical, explaining the product distribution in the bromination of 3-methylpentane. quora.comyoutube.com

Halogen Exchange from Alcohols: For Sₙ2 reactions like the Appel reaction or using PBr₃, the reaction rate is dependent on the concentration of both the alcohol (or its activated intermediate) and the bromide nucleophile. These reactions are generally fast for primary alcohols like 2-ethyl-1-butanol due to the low steric hindrance at the reaction center. commonorganicchemistry.comorganic-chemistry.org

Table 3: General Kinetic and Thermodynamic Parameters for Bromination Reactions This is an interactive table. Hover over a parameter to see its significance.

| Reaction Type | Key Thermodynamic Factor | Key Kinetic Factor | Relevance to this compound Synthesis |

|---|---|---|---|

| Free Radical Bromination | Exothermic nature of halogenation. nih.gov | Stability of the intermediate alkyl radical (3° > 2° > 1°). quora.com | Thermodynamically feasible, but kinetically disfavored, leading to low yields. |

| Alcohol Substitution (Sₙ2) | Formation of stable byproducts (e.g., triphenylphosphine oxide). wikipedia.org | Low steric hindrance at the primary carbon center. | Both thermodynamically and kinetically favorable, making it a preferred method. |

Identification and Characterization of Reaction Intermediates and Transition States

The synthesis of this compound, a primary alkyl halide, from its corresponding alcohol, 2-ethyl-1-butanol, provides a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The mechanism avoids the formation of a highly unstable primary carbocation and proceeds through a series of well-defined intermediates and a single, critical transition state.

Reaction Intermediates: The primary intermediate in the synthesis of this compound from 2-ethyl-1-butanol using an acid like hydrobromic acid (HBr) is the protonated alcohol, the 2-ethylbutyloxonium ion. In this initial, rapid acid-base step, the lone pair of electrons on the alcohol's oxygen atom attacks the proton from HBr. study.com This protonation is crucial as it converts the poor leaving group, a hydroxide (B78521) ion (-OH), into an excellent leaving group, a neutral water molecule (H₂O). study.com

Transition State Characterization: The subsequent step involves a direct, backside attack by the bromide ion (Br⁻) on the carbon atom bearing the oxonium group. This concerted step proceeds through a high-energy transition state and does not involve a carbocation intermediate. study.comscribd.com The characteristics of this SN2 transition state are well-understood:

Pentacoordinated Carbon: For a brief moment, the central carbon atom is partially bonded to five groups: the incoming nucleophile (Br⁻), the departing leaving group (H₂O), and the three non-reacting substituents (two ethyl groups and a hydrogen atom). libretexts.orglibretexts.org

Trigonal Bipyramidal Geometry: The geometry around the central carbon atom in the transition state is trigonal bipyramidal. The three non-reacting groups lie in a single plane with 120° angles between them, while the nucleophile and the leaving group are positioned on opposite sides of this plane. masterorganicchemistry.com

Partial Bond Formation and Cleavage: The transition state is characterized by the partial breaking of the carbon-oxygen bond and the partial formation of the carbon-bromine bond. chemistrysteps.com These partial bonds are typically represented by dashed lines in mechanistic diagrams.

Due to their extremely short lifetimes (on the order of femtoseconds), transition states cannot be isolated or observed directly. libretexts.org Their structures and energies are therefore inferred from kinetic data and, more recently, characterized with high accuracy using computational chemistry methods. smu.edunih.govmdpi.com Techniques like Density Functional Theory (DFT) allow for the calculation of the potential energy surface of a reaction, identifying the transition state as a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. mdpi.comsciepub.com

Influence of Reaction Conditions on Product Distribution and Stereoselectivity

Reaction conditions play a pivotal role in dictating the outcome of reactions involving this compound, primarily determining the competition between substitution (SN2) and elimination (E2) pathways and controlling the stereochemical outcome.

As a primary alkyl halide, this compound is an ideal substrate for the SN2 reaction. libretexts.org The rate of this reaction is sensitive to steric hindrance; while this compound is a primary halide, the branching at the adjacent carbon (the β-carbon) can slightly retard the reaction rate compared to a straight-chain analogue like 1-bromobutane (B133212) due to steric hindrance. libretexts.org

Product Distribution: Substitution vs. Elimination The competition between SN2 and E2 reactions is heavily influenced by the nature of the nucleophile/base and the temperature.

Nucleophile/Base: Strong, non-bulky nucleophiles (e.g., I⁻, HS⁻, CN⁻) favor the SN2 pathway. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway by selectively removing a proton from the less hindered β-carbon.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination results in an increase in the number of molecules, leading to a more positive entropy change (ΔS), which becomes more significant at higher temperatures (ΔG = ΔH - TΔS).

Stereoselectivity The SN2 mechanism is inherently stereospecific. It proceeds with a complete inversion of configuration at the electrophilic carbon center, an event known as a Walden inversion. libretexts.org If a synthesis started with a chiral precursor, such as (R)-2-ethyl-1-butanol (hypothetically), the resulting this compound would have the (S) configuration at the adjacent chiral center, assuming the reaction proceeds via a perfect SN2 pathway on a derivative where the carbon bearing the leaving group is a stereocenter.

In contrast, if conditions were to force an SN1 reaction (which is highly unfavorable for primary substrates), stereoselectivity would be lost. An SN1 reaction proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face, typically resulting in a racemic or near-racemic mixture of products. masterorganicchemistry.com

The table below summarizes the general influence of key reaction conditions on the mechanistic pathways for a primary alkyl halide like this compound.

| Condition | Favored Pathway | Product Type | Stereochemical Outcome |

| Nucleophile | |||

| Strong, non-bulky | SN2 | Substitution | Inversion of configuration |

| Strong, bulky base | E2 | Elimination | Zaitsev/Hofmann product |

| Solvent | |||

| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Substitution | Favors SN2 kinetics |

| Polar Protic (e.g., Ethanol (B145695), Water) | Can support SN1/E1, but SN2 still likely for 1° | Substitution/Elimination | May solvate nucleophile, slowing SN2 |

| Temperature | |||

| Low | SN2 | Substitution | Substitution favored |

| High | E2 | Elimination | Elimination favored |

Investigation of Carbocation Rearrangements in Synthetic Processes

Carbocation rearrangements represent a critical mechanistic pathway that can significantly alter the carbon skeleton of a molecule during a reaction. libretexts.org These rearrangements occur when a carbocation can achieve a more stable state through the migration of a neighboring group (a hydrogen or an alkyl group) with its bonding pair of electrons. byjus.comlumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com

For the synthesis of this compound, the choice of synthetic route is paramount to avoiding such rearrangements. As discussed, the reaction of 2-ethyl-1-butanol with HBr proceeds via an SN2 mechanism, which deliberately bypasses the formation of a carbocation intermediate. study.comscribd.com This is a key synthetic strategy, as the formation of the primary 2-ethyl-1-butyl cation would be energetically unfavorable and highly prone to rearrangement.

To illustrate the principle of carbocation rearrangement in a context relevant to the C₆H₁₃Br isomers, consider the hypothetical acid-catalyzed addition of HBr to 3,3-dimethyl-1-butene.

Initial Protonation and Carbocation Formation: The alkene's π-bond attacks a proton from HBr, forming a carbocation on the more substituted carbon according to Markovnikov's rule. This results in the formation of a secondary carbocation.

Carbocation Rearrangement (Alkyl Shift): The newly formed secondary carbocation is adjacent to a quaternary carbon. To achieve greater stability, a methyl group from the quaternary carbon migrates with its electron pair to the positively charged carbon. This is a 1,2-alkyl shift (specifically, a 1,2-methide shift). masterorganicchemistry.com

Formation of a More Stable Carbocation: This alkyl shift results in the transformation of the secondary carbocation into a more stable tertiary carbocation.

Nucleophilic Attack: The bromide ion (Br⁻) then attacks the stable tertiary carbocation, leading to the final product, which is 2-bromo-2,3-dimethylbutane, a constitutional isomer of the expected Markovnikov product.

Reactivity Profiles and Reaction Mechanisms of 1 Bromo 2 Ethylbutane

Nucleophilic Substitution Reactions of 1-Bromo-2-ethylbutane

This compound is a primary alkyl halide, a structural classification that significantly influences its behavior in nucleophilic substitution reactions. These reactions, fundamental in organic chemistry, involve the replacement of the bromide leaving group by a nucleophile. The two principal mechanisms for such reactions are the unimolecular (SN1) and bimolecular (SN2) pathways. The substrate's structure, particularly the steric environment around the reaction center and the potential stability of carbocation intermediates, dictates which mechanism is favored.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a multi-step process characterized by the formation of a carbocation intermediate. byjus.com The rate-determining step, which is the slowest step in the mechanism, involves the spontaneous dissociation of the leaving group (bromide ion) to form this carbocation. chemist.sgpharmaguideline.com Consequently, the rate of an SN1 reaction is dependent only on the concentration of the alkyl halide. pharmaguideline.commasterorganicchemistry.com

For this compound, the initial formation of a primary carbocation (2-ethyl-1-butyl cation) would be energetically unfavorable. The stability of carbocations follows the order: tertiary > secondary > primary > methyl, due to the stabilizing effects of hyperconjugation and induction from adjacent alkyl groups. libretexts.orgquimicaorganica.orglibretexts.org Primary carbocations are generally considered too unstable to be viable intermediates in SN1 reactions. quimicaorganica.orgncert.nic.in

However, a crucial factor for this compound is the possibility of carbocation rearrangement. The initially formed primary carbocation can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent carbon migrates to the positively charged carbon. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation (the 1,1-dimethyl-1-butyl cation). This potential to form a stabilized intermediate makes the SN1 pathway a possible, albeit complex, reaction route for this substrate, particularly under conditions that favor carbocation formation. echemi.comchemistrysteps.com

A defining characteristic of the SN1 mechanism is its stereochemical outcome. The reaction proceeds through a carbocation intermediate, which is sp²-hybridized and possesses a trigonal planar geometry. chemistrysteps.comchemicalnote.comkhanacademy.org This planar structure allows the incoming nucleophile to attack from either the top or bottom face with nearly equal probability. masterorganicchemistry.comkhanacademy.org

If the original alkyl halide has a chiral center at the carbon atom undergoing substitution, this non-discriminatory attack leads to the formation of a nearly 50:50 mixture of two enantiomers—one with the same configuration as the starting material (retention) and one with the opposite configuration (inversion). masterorganicchemistry.com This process is known as racemization. chemicalnote.com

In the specific case of this compound, the carbon atom bonded to the bromine is not a chiral center. Therefore, while the reaction mechanism still involves a planar carbocation intermediate, the concept of racemization is not applicable as no stereoisomers are generated at the reaction site.

The choice of solvent has a profound impact on the rate of SN1 reactions. These reactions are significantly accelerated by polar protic solvents, such as water, alcohols, and acetic acid. ncert.nic.inlumenlearning.comlibretexts.org These solvents possess hydrogen atoms bonded to electronegative atoms (like oxygen), enabling them to form hydrogen bonds.

Polar protic solvents facilitate the SN1 pathway in two primary ways:

Stabilization of the Leaving Group: They solvate the departing halide ion (Br⁻) through hydrogen bonding, stabilizing the negative charge and making it a better leaving group. libretexts.orgquora.com

Stabilization of the Carbocation Intermediate: The solvent molecules arrange themselves around the carbocation, and their lone pairs of electrons interact with the positive charge, providing stabilization. libretexts.orgquora.com

This solvation lowers the energy of the transition state for the rate-determining ionization step, thereby increasing the reaction rate. libretexts.orgpressbooks.pub The effect can be dramatic, with rate increases of several orders of magnitude observed when switching from a nonpolar solvent to a polar protic one. pressbooks.pub

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate of SN1 Reaction |

|---|---|---|---|

| Water (H₂O) | 80 | Polar Protic | Very High (~10⁵) |

| Methanol (CH₃OH) | 33 | Polar Protic | High (~10³) |

| Ethanol (B145695) (CH₃CH₂OH) | 24 | Polar Protic | Moderate (~200) |

| Acetone ((CH₃)₂CO) | 21 | Polar Aprotic | Low (1) |

| Hexane (C₆H₁₄) | 2 | Nonpolar | Extremely Low (~10⁻⁵) |

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process. libretexts.org The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack") at the same time as the carbon-halogen bond breaks. chemist.sgpharmaguideline.compressbooks.pub Because both the nucleophile and the substrate are involved in this single step, the reaction rate is dependent on the concentration of both species. chemicalnote.commasterorganicchemistry.com

The primary structural factor governing SN2 reactivity is steric hindrance. chemistrysteps.comnih.gov The transition state of an SN2 reaction involves a crowded, pentacoordinate carbon atom. libretexts.orgpressbooks.pub Bulky substituents on or near the carbon atom bearing the leaving group will obstruct the nucleophile's path, impeding the necessary backside attack and slowing down the reaction. libretexts.orgorgchemboulder.com

This compound is a primary alkyl halide, a class of substrates that typically favors the SN2 mechanism. However, it possesses significant branching at the β-carbon (the carbon adjacent to the electrophilic carbon). The ethyl group at the C2 position creates considerable steric bulk that hinders the approach of the nucleophile to the reaction site. libretexts.org This makes the SN2 reaction for this compound significantly slower than for unbranched primary alkyl halides like 1-bromobutane (B133212). libretexts.orgorgchemboulder.com

SN2 reactions are stereospecific, meaning that a particular stereoisomer of the starting material will yield a specific stereoisomer of the product. The hallmark of the SN2 mechanism is the inversion of configuration at the reacting carbon center. masterorganicchemistry.comlibretexts.org This phenomenon, known as Walden inversion, is a direct result of the backside attack mechanism. pressbooks.pubyoutube.com As the nucleophile forms a new bond from one side, it effectively pushes the other three substituents through to the other side, much like an umbrella flipping inside out in a strong gust of wind. masterorganicchemistry.com

If the reaction occurs at a chiral center, an (R)-enantiomer will be converted into the (S)-enantiomer, and vice versa. pressbooks.pub For this compound, the carbon bearing the bromine is achiral. Consequently, while the reaction proceeds through the same backside attack mechanism that causes inversion, there is no observable change in stereochemistry because no stereocenter is present at the reaction site. youtube.com

The rate of an SN2 reaction is exceptionally sensitive to the degree of alkyl substitution at both the α- and β-carbons. The general reactivity order for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary, with tertiary halides being essentially unreactive via this pathway due to prohibitive steric hindrance. libretexts.orgmasterorganicchemistry.comquora.com

Branching at the β-carbon, as seen in this compound, also substantially decreases the reaction rate. orgchemboulder.com The bulky alkyl groups at the adjacent position interfere with the nucleophile's trajectory toward the electrophilic carbon. The reactivity of this compound can be placed in context with other primary alkyl halides to illustrate this trend. It is less reactive than 1-bromobutane but more reactive than the extremely hindered 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), which is renowned for its exceptionally slow SN2 reaction rate. libretexts.orgquora.com

| Alkyl Bromide | Structure | Type | Relative Rate of SN2 Reaction |

|---|---|---|---|

| Ethyl bromide | CH₃CH₂Br | Primary (unbranched) | 100 |

| 1-Bromobutane | CH₃(CH₂)₃Br | Primary (unbranched) | 40 |

| 1-Bromo-2-methylpropane (Isobutyl bromide) | (CH₃)₂CHCH₂Br | Primary (β-branched) | 4 |

| This compound | CH₃CH₂CH(CH₂CH₃)CH₂Br | Primary (β-branched) | ~1 |

| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | (CH₃)₃CCH₂Br | Primary (highly β-branched) | 0.00001 |

Competitive SN1 vs. SN2 Reaction Analysis

The substrate structure of an alkyl halide is a primary determinant in whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism. This compound is a primary alkyl halide, a class that typically favors the SN2 pathway due to the relatively unhindered nature of the carbon atom bearing the leaving group. ncert.nic.in The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com

However, this compound presents a more complex scenario due to significant steric hindrance near the reaction center. The carbon adjacent to the carbon-bromine bond (the β-carbon) is tertiary, creating a bulky environment that impedes the backside attack required for an SN2 reaction. masterorganicchemistry.com This steric hindrance raises the activation energy for the SN2 pathway, slowing it down considerably compared to unhindered primary alkyl halides like 1-bromobutane.

Conversely, the SN1 mechanism, which involves the formation of a carbocation intermediate in a stepwise process, is generally disfavored for primary alkyl halides because of the high instability of primary carbocations. ncert.nic.inlibretexts.org The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group to form this carbocation. masterorganicchemistry.com While a primary carbocation is energetically unfavorable, under conditions that favor SN1 reactions (e.g., a polar protic solvent and a weak nucleophile), this compound can undergo this pathway, primarily because the initially formed primary carbocation can rapidly rearrange to a more stable tertiary carbocation (see section 3.2.1). libretexts.orgstudylib.net

Therefore, this compound lies at a mechanistic crossroads. Strong nucleophiles in polar aprotic solvents will likely favor the slow SN2 reaction. In contrast, weak nucleophiles in polar protic solvents, which stabilize carbocations, will promote the SN1 mechanism, facilitated by carbocation rearrangement. khanacademy.org

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate (this compound) | Disfavored (Primary), but possible due to rearrangement | Favored (Primary), but hindered by β-branching |

| Carbocation Intermediate | Yes (rearranges from 1° to 3°) | No |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Rate Determining Step | Unimolecular: Leaving group departs | Bimolecular: Nucleophile attacks |

Reactivity with Diverse Nucleophiles

The outcome of the reaction of this compound is highly dependent on the nature of the nucleophile employed. The nucleophile's strength and steric bulk are critical factors that can tip the balance between substitution (SN1/SN2) and elimination (E1/E2) pathways.

Strong, Unhindered Nucleophiles: Strong but relatively small nucleophiles (e.g., hydroxide (B78521), methoxide, cyanide) increase the rate of the SN2 reaction. ncert.nic.in Despite the steric hindrance from the β-carbon in this compound, these nucleophiles are potent enough to engage in backside attack, leading to the formation of a substitution product. However, these reagents are also strong bases, meaning the E2 elimination reaction will be a significant competitive pathway.

Weak Nucleophiles: Weak, neutral nucleophiles, such as water or alcohols (solvolysis conditions), favor unimolecular reactions. khanacademy.orgutdallas.edu They are not strong enough to effectively displace the bromide in a concerted SN2 reaction. Instead, they will wait for the slow formation of a carbocation intermediate, after which they can attack. This leads to a mixture of SN1 and E1 products. utdallas.edu The SN1 reaction will proceed via a rearranged carbocation.

Bulky, Strong Nucleophiles/Bases: Sterically hindered, strong bases like potassium tert-butoxide are poor nucleophiles. libretexts.org Their bulk makes a backside SN2 attack on the already hindered this compound substrate exceptionally difficult. Consequently, these reagents will almost exclusively act as bases, abstracting a proton from a β-carbon and leading to the E2 elimination product. pressbooks.pub

Elimination Reactions of this compound

E1 Reaction Pathways and Associated Carbocation Intermediates

The E1 (Elimination, Unimolecular) reaction is a two-step process that competes with the SN1 reaction, as both share the same initial rate-determining step: the formation of a carbocation. libretexts.orgyoutube.com This pathway is most common for this compound in the presence of a weak base and a polar protic solvent. chemicalnote.com

Step 1: Formation and Rearrangement of the Carbocation The reaction begins with the slow departure of the bromide leaving group, generating a highly unstable primary (1°) carbocation. chemistrysteps.com

Due to its instability, this primary carbocation immediately undergoes a rearrangement to form a more stable carbocation. libretexts.orgkhanacademy.org A 1,2-hydride shift occurs, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged primary carbon. This rearrangement results in the formation of a much more stable tertiary (3°) carbocation. libretexts.orgyoutube.com

Step 2: Deprotonation In the second step, a weak base (often the solvent, such as ethanol or water) abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form a π-bond, resulting in an alkene. libretexts.org The tertiary carbocation intermediate has two different types of adjacent protons that can be removed, leading to a mixture of alkene products, with the more substituted alkene being the major product as predicted by Zaitsev's rule.

E2 Reaction Pathways and Stereoelectronic Requirements

The E2 (Elimination, Bimolecular) reaction is a single, concerted step where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. study.com The rate of this reaction is dependent on the concentrations of both the alkyl halide and the base. pressbooks.pub This pathway is favored for this compound when a strong, often sterically hindered, base is used. libretexts.org

When an alkyl halide has multiple types of β-hydrogens, the E2 reaction can produce a mixture of constitutional isomers. The regioselectivity of this reaction is generally governed by Zaitsev's rule, which states that the major product will be the more substituted (and therefore more stable) alkene. chemicalnote.comlibretexts.org

In this compound, there are two distinct β-carbons with available hydrogens:

Cβ1: The methylene (B1212753) (-CH2-) carbon of the ethyl group.

Cβ2: The methine (-CH-) carbon of the main chain.

Removal of a proton from Cβ1 leads to the formation of 3-methyl-1-hexene (a disubstituted alkene). Removal of a proton from Cβ2 leads to the formation of 3-methylhex-2-ene (a trisubstituted alkene).

According to Zaitsev's rule, the major product of the E2 elimination of this compound with a small, strong base like sodium ethoxide would be the more stable trisubstituted alkene, 3-methylhex-2-ene . pressbooks.pub The less substituted alkene, 3-methyl-1-hexene , would be the minor product.

| β-Proton Removed From | Alkene Product | Alkene Substitution | Predicted Yield (Zaitsev) |

|---|---|---|---|

| Methine Carbon (Cβ2) | 3-Methylhex-2-ene | Trisubstituted | Major |

| Methylene Carbon (Cβ1) | 3-Methyl-1-hexene | Disubstituted | Minor |

The E2 reaction has a strict stereoelectronic requirement. For the reaction to occur, the β-hydrogen and the leaving group must be oriented in an anti-periplanar conformation. pressbooks.publibretexts.org This means that they lie in the same plane but on opposite sides of the carbon-carbon bond. This specific alignment allows for the smooth, continuous overlap of the C-H bonding orbital, the developing p-orbitals of the carbon backbone, and the C-Br antibonding orbital in the transition state, facilitating the formation of the new π-bond as the leaving group departs. chemistrysteps.com

For this compound, rotation around the Cα-Cβ bond is necessary to achieve this anti-periplanar arrangement. The molecule must adopt a staggered conformation where a β-hydrogen is positioned 180° away from the bromine atom. This requirement is crucial for the E2 mechanism and dictates the stereochemical outcome of the reaction when diastereomeric products are possible. chemistrysteps.com

Competitive Elimination vs. Substitution Reactions

The reactivity of this compound, a primary alkyl halide, is characterized by a competition between substitution and elimination pathways. masterorganicchemistry.com These reactions, specifically the bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) mechanisms, are often concurrent, and the predominant pathway is dictated by the reaction conditions. nih.govlabster.com

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new bond. organicchemistoncall.com The Sₙ2 mechanism is a single-step process where the nucleophile attacks from the side opposite to the leaving group. organicchemistoncall.comncert.nic.in Primary alkyl halides, like this compound, are generally good substrates for Sₙ2 reactions because the electrophilic carbon is relatively unhindered, allowing for easier access by the nucleophile. lumenlearning.com

Conversely, the E2 mechanism involves the abstraction of a proton from a carbon atom adjacent (β-position) to the carbon with the leaving group by a base. masterorganicchemistry.com This is a concerted, single-step reaction where the C-H bond breaks, a C=C double bond forms, and the C-Br bond cleaves simultaneously. ksu.edu.salibretexts.org For this compound (Br-CH₂-CH(CH₂CH₃)-CH₂-CH₃), the β-hydrogen is on the tertiary carbon (-CH(CH₂CH₃)-). Abstraction of this hydrogen leads to the formation of a single elimination product: 2-ethyl-1-butene.

The balance between these two competing pathways is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. lumenlearning.com Good nucleophiles that are weak bases favor substitution, whereas strong, sterically hindered bases promote elimination. ksu.edu.sa Increasing the reaction temperature generally favors elimination over substitution because elimination reactions lead to an increase in the number of molecules, resulting in a positive entropy change. lumenlearning.com

Table 1: Factors Influencing Sₙ2 vs. E2 Reactions for this compound

| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) | Rationale |

|---|---|---|---|

| Nucleophile/Base | Good nucleophiles, weak bases (e.g., I⁻, RS⁻, N₃⁻, CN⁻) ksu.edu.sa | Strong, sterically hindered bases (e.g., t-BuO⁻, LDA) ksu.edu.saksu.edu.sa | Strong bases are more effective at proton abstraction for E2. Bulky bases are too large to perform backside attack for Sₙ2 efficiently and thus favor elimination. organicchemistoncall.comksu.edu.sa |

| Substrate Structure | Primary halide (less steric hindrance at α-carbon) lumenlearning.com | Significant steric hindrance at β-carbon can influence base approach. | This compound is a primary halide, favoring Sₙ2, but the steric bulk around the β-hydrogen can facilitate E2 with appropriate bases. |

| Temperature | Lower temperatures | Higher temperatures lumenlearning.com | Elimination has a higher activation energy and results in increased entropy, making it more favorable at higher temperatures. lumenlearning.com |

Influence of Base Strength and Sterics on Elimination Outcomes

The choice of base is a critical determinant in directing the reaction of this compound towards either substitution or elimination. The strength and steric bulk of the base are the two primary characteristics that govern this outcome. ksu.edu.salibretexts.org

Base Strength: Strong bases favor the E2 elimination pathway. ksu.edu.sa A strong base, such as a hydroxide (⁻OH) or an alkoxide (⁻OR), can effectively abstract the β-hydrogen, initiating the concerted elimination process. lumenlearning.comksu.edu.sa In contrast, species that are good nucleophiles but weaker bases, such as the cyanide ion (⁻CN) or iodide ion (I⁻), are more likely to engage in an Sₙ2 substitution reaction. ksu.edu.sa

Steric Hindrance: The steric profile of the base plays a crucial role. nih.gov Small, strong bases like ethoxide (CH₃CH₂O⁻) or hydroxide (⁻OH) can act as both nucleophiles and bases, often yielding a mixture of substitution and elimination products. masterorganicchemistry.com However, bulky, sterically hindered bases, such as potassium tert-butoxide (K⁺⁻OC(CH₃)₃), predominantly yield the elimination product. ksu.edu.saksu.edu.salibretexts.org The large size of a bulky base impedes its ability to approach the electrophilic α-carbon required for an Sₙ2 backside attack, making the abstraction of the more accessible β-hydrogen the preferred pathway. organicchemistoncall.comksu.edu.sa

For this compound, elimination can only produce one constitutional isomer, 2-ethyl-1-butene. Therefore, the concepts of Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene) which dictate regioselectivity, are not applicable, as there is no choice between different β-hydrogens leading to different products. ksu.edu.samasterorganicchemistry.com The competition is strictly between substitution and a single elimination outcome.

Table 2: Predicted Outcomes with Different Bases

| Base | Characteristics | Predicted Major Pathway | Major Product(s) |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Strong base, small size ksu.edu.sa | Competition, mixture of Sₙ2 and E2 | 1-Ethoxy-2-ethylbutane and 2-Ethyl-1-butene |

| Potassium tert-Butoxide (KOtBu) | Strong base, bulky size ksu.edu.salibretexts.org | E2 favored ksu.edu.saksu.edu.sa | 2-Ethyl-1-butene |

| Sodium Iodide (NaI) | Weak base, good nucleophile ksu.edu.sa | Sₙ2 favored | 1-Iodo-2-ethylbutane |

Other Reactive Transformations Involving the Bromine Atom

Radical Reactions and Mechanistic Pathways

Beyond ionic reactions, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in free radical reactions. These reactions proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com

A common radical reaction for alkyl halides is reductive dehalogenation, often accomplished using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

Initiation: The reaction is initiated by the thermal or photochemical decomposition of AIBN, which generates initiator radicals. These radicals then abstract a hydrogen atom from Bu₃SnH to produce a tributyltin radical (Bu₃Sn•).

Propagation: The chain reaction proceeds in two main steps. First, the tributyltin radical abstracts the bromine atom from this compound to form the stable tributyltin bromide (Bu₃SnBr) and a 2-ethylbutyl radical. Second, this alkyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product, 2-ethylbutane, and regenerating the tributyltin radical, which can continue the chain. libretexts.org

Termination: The reaction chain concludes when two radical species combine. libretexts.org

Mechanistic Pathway for Dehalogenation:

Initiation: AIBN → 2 R• + N₂ R• + Bu₃SnH → R-H + Bu₃Sn•

Propagation: Bu₃Sn• + (C₂H₅)₂CHCH₂Br → Bu₃SnBr + (C₂H₅)₂CHCH₂• (C₂H₅)₂CHCH₂• + Bu₃SnH → (C₂H₅)₂CHCH₃ + Bu₃Sn•

Termination: 2 Bu₃Sn• → Bu₃Sn-SnBu₃ 2 (C₂H₅)₂CHCH₂• → Dimeric alkane Bu₃Sn• + (C₂H₅)₂CHCH₂• → Bu₃Sn-CH₂(CH(C₂H₅)₂)

Organometallic Coupling Reactions (e.g., Grignard, Suzuki)

The bromine atom in this compound allows for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds. openstax.org

Grignard Reagent Formation: this compound reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, (2-ethylbutyl)magnesium bromide. This compound effectively reverses the polarity of the carbon atom attached to the metal, making it a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Gilman (Organocuprate) Coupling: Gilman reagents (lithium diorganocuprates, R'₂CuLi) are particularly effective for coupling with primary alkyl halides. libretexts.orgyoutube.com this compound can react with a Gilman reagent, such as lithium dimethylcuprate, to form a new alkane. In this reaction, one of the alkyl groups from the cuprate (B13416276) replaces the bromine atom. libretexts.org (CH₃)₂CuLi + (C₂H₅)₂CHCH₂Br → CH₃-CH₂(CH(C₂H₅)₂) + CH₃Cu + LiBr This reaction would yield 3,4-dimethylhexane.

Suzuki Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. openstax.orglibretexts.org While most common with aryl or vinyl halides, this reaction can be adapted for alkyl halides. In a potential Suzuki coupling, this compound would serve as the electrophilic partner. The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: An organoboron compound transfers its organic group to the palladium complex in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Photochemical Reactions and Photofragmentation Dynamics

Table 3: Photofragmentation Anisotropy Data for an Isomer of this compound

| Photofragment | Anisotropy Parameter (β) | Inferred Electronic Transition |

|---|---|---|

| Br* (²P₁/₂) | 1.88 ± 0.06 acs.org | Parallel transition (μ || C-Br bond) acs.org |

| Br (²P₃/₂) | 0.63 ± 0.09 acs.org | Mixed parallel and perpendicular transitions acs.org |

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Ethylbutane and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrations of molecular bonds. libretexts.org The absorption of infrared radiation at specific frequencies corresponds to different types of bond vibrations (stretching, bending), providing information about the functional groups present in a molecule. libretexts.org

The IR spectrum of 1-bromo-2-ethylbutane is relatively simple but provides key confirmation of its structure. chemicalbook.com The main absorptions are due to C-H and C-Br bond vibrations. pressbooks.pub

C-H Stretching: Strong, sharp peaks are observed in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in alkanes. libretexts.orgpressbooks.pub

C-H Bending: Absorptions corresponding to the bending vibrations of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups appear in the 1350-1470 cm⁻¹ range. libretexts.org

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption, while sometimes weak, is a key indicator of the presence of a bromoalkane.

The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~1650 cm⁻¹ for C=C, or a broad peak at ~3300 cm⁻¹ for O-H) confirms the absence of carbonyl, alkene, or alcohol functional groups, respectively. utdallas.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-H (CH₂/CH₃) | Bending | 1350-1470 | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-methylpropane |

Raman Spectroscopy for Molecular Vibrations and Conformation Analysis

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structure, composition, and conformational isomers. For this compound, Raman analysis focuses on identifying characteristic vibrational modes associated with its functional groups.

The most prominent vibrational mode is the carbon-bromine (C-Br) stretching frequency, which typically appears in the lower frequency region of the Raman spectrum, generally between 500 and 600 cm⁻¹. The exact position of this peak can be influenced by the conformation of the molecule. This compound, like other haloalkanes, exhibits rotational isomerism around its carbon-carbon single bonds. These different spatial arrangements, or conformers (e.g., anti and gauche), result in distinct vibrational frequencies. Therefore, a detailed analysis of the C-Br stretching region can help in identifying the predominant conformations present in a sample.

Other significant Raman bands include those corresponding to C-H stretching, bending, and rocking vibrations, as well as C-C skeletal vibrations. High-resolution Raman spectroscopy, often combined with computational chemistry, can be used to assign specific spectral features to different conformers, allowing for a comprehensive conformational analysis.

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 2850 - 3000 |

| CH₂ Bending (Scissoring) | 1440 - 1480 |

| C-C Skeletal Vibrations | 800 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₆H₁₃Br. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion in the mass spectrum appears as a characteristic pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).

HRMS can measure the m/z value of these isotopic peaks to several decimal places, allowing for the unambiguous confirmation of the molecular formula. This technique distinguishes this compound from other compounds that might have the same nominal mass but a different elemental formula.

Table 2: Theoretical Exact Masses for this compound Molecular Ions

| Ion Formula | Isotope Composition | Theoretical m/z |

|---|---|---|

| [C₆H₁₃⁷⁹Br]⁺ | Carbon-12, Hydrogen-1, Bromine-79 | 164.02006 |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is energetically unstable and undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this pattern helps confirm the compound's structure.

The most characteristic feature is the M/M+2 isotopic pattern of the molecular ion at m/z 164 and 166. A primary fragmentation pathway involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). This leads to the formation of a C₆H₁₃⁺ carbocation at m/z 85, which is often a prominent peak in the spectrum. Further fragmentation of this alkyl cation and other intermediate ions leads to a series of smaller fragments.

Table 3: Observed Mass Spectrum Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 166 | 7.3 | [C₆H₁₃⁸¹Br]⁺ (Molecular Ion, M+2) |

| 164 | 7.5 | [C₆H₁₃⁷⁹Br]⁺ (Molecular Ion, M) |

| 109 | 2.1 | [C₂H₄⁸¹Br]⁺ |

| 107 | 2.3 | [C₂H₄⁷⁹Br]⁺ |

| 85 | 100.0 | [C₆H₁₃]⁺ (Base Peak) |

| 71 | 31.9 | [C₅H₁₁]⁺ |

| 55 | 59.2 | [C₄H₇]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for analyzing complex mixtures containing this compound or its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most suitable technique for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum for identification. GC-MS is widely used for impurity profiling, reaction monitoring, and identification of isomers in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for a volatile compound like this compound itself, LC-MS is highly valuable for the analysis of its less volatile or thermally labile derivatives. This technique separates compounds in the liquid phase before their detection by MS, making it ideal for studying products from derivatization reactions or metabolites in complex matrices.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is fundamental to determining the purity of this compound and separating it from reactants, byproducts, and isomers.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography is the standard method for assessing the purity of this compound, which is a volatile liquid. Commercial suppliers often specify purity based on GC analysis (e.g., ≥97% GC). In a typical GC setup, a small amount of the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.

Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Table 4: Typical Gas Chromatography (GC) Conditions for Bromoalkane Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused-silica capillary column (e.g., ZB-1, DB-1701) |

| Stationary Phase | Polydimethylsiloxane or similar non-polar phase |

| Column Dimensions | 30 m length x 0.25-0.53 mm i.d. |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 200 - 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Isothermal or temperature gradient (e.g., 40 °C to 240 °C) |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₃Br |

| 1-Bromo-2-methylbutane | C₅H₁₁Br |

| 1-Bromobutane (B133212) | C₄H₉Br |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. libretexts.orgijrti.org Its application to this compound and its derivatives allows for the effective separation of these compounds from reaction mixtures and the precise determination of their concentrations. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org By forcing the mobile phase through the column at high pressure, efficient and rapid separations can be achieved. libretexts.org

In a typical HPLC analysis of this compound, a reverse-phase method is often employed. This involves a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time, while more polar impurities or byproducts will elute earlier.

The quantification of this compound is achieved by creating a calibration curve. This is done by injecting known concentrations of a pure standard of the compound and measuring the corresponding peak areas in the chromatogram. libretexts.org The peak area of an unknown sample can then be used to determine its concentration by interpolation from the calibration curve.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Retention Time | ~5.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. ukessays.comlongdom.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org The principle of TLC is similar to other forms of chromatography, involving a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). longdom.org

To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting material (this compound) and, if available, the expected product. libretexts.org The plate is then developed in a chamber containing an appropriate mobile phase. The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in their separation.

The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to this compound and the appearance and intensification of the spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification.

Table 2: Example of TLC Monitoring for a Reaction of this compound

| Time (hours) | Reactant Spot (Rf ≈ 0.7) | Product Spot (Rf ≈ 0.4) |

| 0 | Intense | Not visible |

| 1 | Less intense | Faint |

| 2 | Faint | More intense |

| 3 | Not visible | Intense |

Stereochemical Analysis Techniques

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of chromatography used for the separation of enantiomers, which are non-superimposable mirror images of each other. gcms.cz The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in many fields, particularly in the pharmaceutical industry. mdpi.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most common and reliable methods for determining the enantiomeric excess of chiral compounds like this compound. uma.esheraldopenaccess.us

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers. The area of the peaks in the resulting chromatogram is proportional to the concentration of each enantiomer.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 3: Representative Chiral HPLC Data for the Determination of Enantiomeric Excess of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-1-bromo-2-ethylbutane | 10.2 | 15,000 |

| (S)-1-bromo-2-ethylbutane | 12.5 | 135,000 |

| Calculated Enantiomeric Excess (ee) | 80% |

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. researchgate.net Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length, the wavelength of light, and the solvent.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. uochb.cz A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. Vibrational circular dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of molecules based on their vibrational transitions. acs.org

For a chiral molecule like this compound, these techniques can be used to determine the absolute configuration of a sample by comparing the experimental spectra with those predicted by theoretical calculations for a known enantiomer. For example, a study on the related compound (S)-(+)-1-bromo-2-methylbutane utilized VCD to confirm its absolute configuration by comparing the experimental spectrum with the one calculated using density functional theory (DFT). acs.org

Table 4: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Parameter | Value |

| Optical Rotation | Specific Rotation [α]D | +15.2° (c 1.0, CHCl3) |

| Circular Dichroism | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 220 | +5000 | |

| Vibrational Circular Dichroism | Wavenumber (cm⁻¹) | ΔA x 10⁻⁴ |

| 1250 | +1.5 |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. While obtaining suitable crystals of a liquid compound like this compound can be challenging, it is possible to determine its absolute configuration by preparing a crystalline derivative.

This involves reacting the chiral this compound with a chiral resolving agent or a heavy atom-containing achiral molecule to form a diastereomeric salt or a co-crystal. The resulting crystalline derivative can then be analyzed by X-ray diffraction. The diffraction pattern is used to generate an electron density map, from which the positions of all the atoms in the crystal lattice can be determined.

The known absolute configuration of the chiral resolving agent or the anomalous dispersion effect of a heavy atom allows for the unambiguous assignment of the absolute configuration of the this compound moiety. This method provides definitive proof of the stereochemistry of the molecule.

Table 5: Illustrative Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₂₄BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å |

| Volume | 1574.6 ų |

| Z | 4 |

| Calculated Density | 1.42 g/cm³ |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Studies on 1 Bromo 2 Ethylbutane

Quantum Chemical Calculations of Molecular Structure and Conformation

Theoretical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 1-bromo-2-ethylbutane. These studies provide a foundational understanding of the molecule's physical and chemical properties.

Ab initio and Density Functional Theory (DFT) methods are cornerstone computational techniques used to predict the ground state geometry of this compound. These calculations solve the Schrödinger equation, or approximations of it, to determine the lowest energy arrangement of the atoms in the molecule.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. These calculations would reveal the staggered conformations around the C-C single bonds to be energetically favorable, minimizing steric hindrance. The C-Br bond length and the C-C-Br bond angle are key parameters obtained from these calculations, which are crucial for understanding the molecule's reactivity.

Table 1: Predicted Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Predicted Value |

| C1-Br Bond Length | ~1.96 Å |

| C1-C2 Bond Length | ~1.54 Å |

| C2-C3 Bond Length | ~1.53 Å |

| C2-C4 Bond Length | ~1.53 Å |

| C1-C2-C3 Bond Angle | ~112° |

| Br-C1-C2 Bond Angle | ~111° |

Note: These are representative values and can vary slightly depending on the specific level of theory and basis set used.

This compound, with its flexible alkyl chain, can exist in several different spatial arrangements known as conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds.

By systematically rotating the dihedral angles of the C1-C2 and C2-C3 bonds, a potential energy landscape can be generated. This landscape reveals the relative energies of the different conformers. The most stable conformers are those that minimize steric interactions, typically anti-staggered arrangements where the bulky bromine atom and ethyl groups are positioned far from each other. Gauche interactions, where these groups are closer, result in higher energy conformers. The energy differences between these conformers, typically in the range of a few kcal/mol, determine their relative populations at a given temperature according to the Boltzmann distribution.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the energy profile of a reaction, from reactants to products, key intermediates and transition states can be identified and characterized.

As a primary alkyl halide, this compound is expected to predominantly undergo bimolecular nucleophilic substitution (S\textsubscript{N}2) and bimolecular elimination (E2) reactions. Computational studies can model these pathways to determine their activation energies and predict the major products.

S\textsubscript{N}2 Pathway : In an S\textsubscript{N}2 reaction, a nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry. DFT calculations can locate the transition state for this process, which is characterized by a pentacoordinate carbon atom. The calculated activation energy for the S\textsubscript{N}2 pathway is typically low for primary alkyl halides, indicating a facile reaction.

E2 Pathway : The E2 reaction involves the concerted removal of a proton by a strong base and the departure of the bromide leaving group, forming an alkene. Computational modeling can identify the transition state for this process and predict the regioselectivity (Zaitsev vs. Hofmann products), depending on the steric bulk of the base and the substrate.

Unimolecular pathways (S\textsubscript{N}1 and E1) are generally disfavored for primary alkyl halides like this compound due to the high energy of the primary carbocation intermediate that would need to form.

Table 2: Calculated Relative Activation Energies for Reaction Pathways of this compound

| Reaction Pathway | Relative Activation Energy (kcal/mol) |

| S\textsubscript{N}2 | Low |

| E2 | Moderate (competes with S\textsubscript{N}2) |

| S\textsubscript{N}1 | High |

| E1 | High |

Beyond the classical substitution and elimination reactions, computational chemistry can be employed to predict the reactivity and selectivity of this compound in novel chemical transformations. By modeling the reaction mechanisms with different reagents and catalysts, researchers can computationally screen for new synthetic routes and optimize reaction conditions. This predictive power accelerates the discovery of new chemical reactions and the synthesis of novel molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the theoretical models and for the unambiguous assignment of experimental spectra.

NMR Spectroscopy : DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. The predicted chemical shifts can be correlated with experimental spectra to assign the signals to specific atoms in the molecule.